N-(1-ethylpiperidin-4-yl)benzamide
Description
N-(1-Ethylpiperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a benzamide moiety at the 4-position. The ethyl-piperidine-benzamide scaffold is critical for interactions with biological targets, and substituent variations significantly influence its pharmacological profile.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16-10-8-13(9-11-16)15-14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDDCLUGPVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)benzamide typically involves the reaction of 1-ethylpiperidine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of apoptosis in tumor cells. The compound upregulates the expression of proteins such as p21 and cleaved caspase-3, which are involved in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Insights :
- HAT Modulation : Ethoxy and pentadecyl substituents (e.g., in compounds from ) enhance HAT inhibition, while chloro-trifluoromethyl groups (CTB) shift activity toward HAT activation.
- Antioxidant Activity : Thiourea-linked benzamides (A8) and piperidine-thioureas (B3) show high antioxidant efficacy, driven by electron-donating groups (e.g., hydroxyl, methoxy) .
- Receptor Binding : Substitution at the piperidine 1-position (e.g., methyl in ) alters receptor specificity, as seen in opioid analogs.
Bioactivity Comparison
Table 2: Bioactivity Profiles of Benzamide Derivatives
Key Observations :
- Antimicrobial Potency: Azetidinone-based benzamides (e.g., compound 4 in ) exhibit superior antimicrobial activity, likely due to the strained four-membered β-lactam ring enhancing target interactions.
Physicochemical and Crystallographic Data
Table 3: Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-ethylpiperidin-4-yl)benzamide and its structural analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, analogous compounds (e.g., N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide) are synthesized via sequential nucleophilic substitution and condensation reactions. Key steps include:
- Use of N,N-dimethylformamide (DMF) as a solvent and coupling agents like HATU or EDCI for amide bond formation .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Critical Note : Optimize reaction temperatures (e.g., 80–100°C) to avoid side products like over-oxidized derivatives .
Q. How is the structural integrity of This compound confirmed in experimental settings?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethylpiperidinyl moiety (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for piperidine protons) and benzamide aromatic protons (δ 7.4–8.1 ppm) .
- X-ray Crystallography : Resolve crystal structures using software like SHELXL (e.g., N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide achieved R = 0.043 with SHELX refinement) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 264.3 for N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) .
Q. What are the standard protocols for evaluating basic physicochemical properties of this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC); analogs like 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide show sharp endothermic peaks at ~150–200°C .
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide formulation for biological assays .
- Stability : Perform accelerated degradation studies under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers design dose-response experiments to assess HDAC inhibitory activity of benzamide derivatives?
- Methodological Answer :
- In Vitro Assays : Use histone deacetylase (HDAC) enzymatic kits with fluorogenic substrates. For example, MS-275 (a benzamide HDAC inhibitor) showed brain-region selectivity with EC50 values ranging from 15–60 μmol/kg in cortical vs. hippocampal tissues .
- Chromatin Immunoprecipitation (ChIP) : Validate target engagement by quantifying acetylated histone H3 (Ac-H3) levels at promoters like RELN or GAD67 .
- Data Interpretation : Compare potency to reference inhibitors (e.g., valproate) and analyze dose-dependent Ac-H3 increases .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, HDAC isoforms). For instance, MS-275 showed striatal inactivity at 120 μmol/kg, highlighting tissue-specific effects .
- Orthogonal Validation : Use CRISPR/Cas9 knockdown of target enzymes to confirm on-mechanism activity .
- Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity variations due to substituents (e.g., ethylpiperidinyl vs. acetylpiperidinyl groups) .
Q. What advanced techniques characterize thermal decomposition pathways for stability studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen atmosphere (e.g., analogs decompose at 250–300°C with 5–10% residue) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., N-ethylpiperidine or benzoic acid derivatives) .
Safety and Handling
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (e.g., OSHA PEL not established; follow ALARA principles) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
